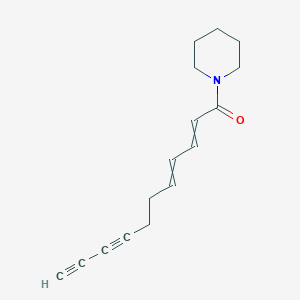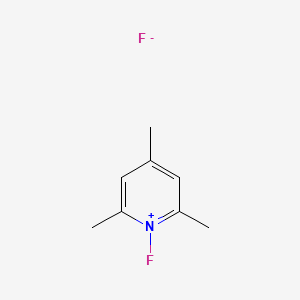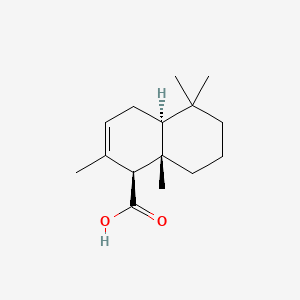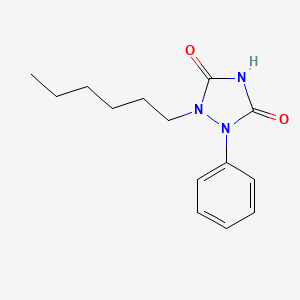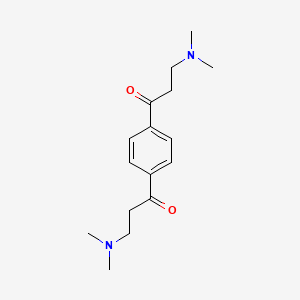
1-Propanone, 1,1'-(1,4-phenylene)bis[3-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1,1’-(1,4-phenylene)bis[3-(dimethylamino)- is a chemical compound with a complex structure that includes a phenylene group and two dimethylamino groups
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1,1’-(1,4-phenylene)bis[3-(dimethylamino)- involves several steps. One common method includes the reaction of 1,4-phenylenedimethanol with dimethylamine in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Propanone, 1,1’-(1,4-phenylene)bis[3-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1,1’-(1,4-phenylene)bis[3-(dimethylamino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1,1’-(1,4-phenylene)bis[3-(dimethylamino)- involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1,1’-(1,4-phenylene)bis[3-(dimethylamino)- can be compared with similar compounds such as:
Ethanone, 1,1’-(1,4-phenylene)bis-: This compound has a similar phenylene group but lacks the dimethylamino groups, resulting in different chemical properties and applications.
1,4-Dimethylbenzene: This compound has a simpler structure with only methyl groups attached to the benzene ring, leading to different reactivity and uses.
The uniqueness of 1-Propanone, 1,1’-(1,4-phenylene)bis[3-(dimethylamino)- lies in its combination of the phenylene and dimethylamino groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
112169-33-2 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-[4-[3-(dimethylamino)propanoyl]phenyl]propan-1-one |
InChI |
InChI=1S/C16H24N2O2/c1-17(2)11-9-15(19)13-5-7-14(8-6-13)16(20)10-12-18(3)4/h5-8H,9-12H2,1-4H3 |
InChI-Schlüssel |
XHZSGPPAOYRXKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C(=O)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)

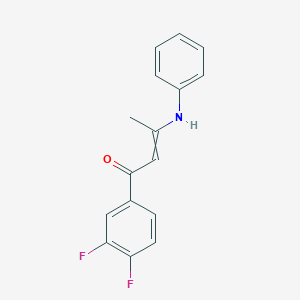
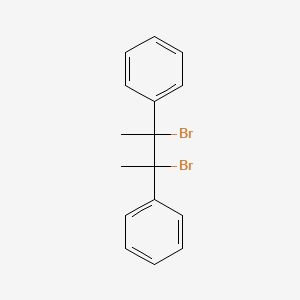
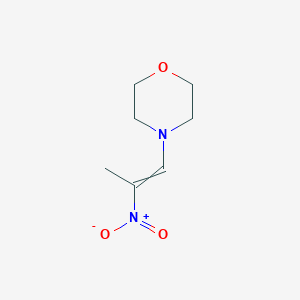
![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)

![3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14323264.png)
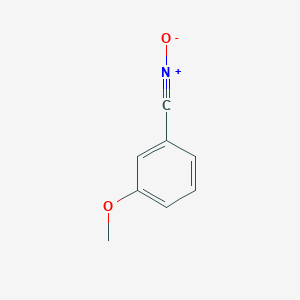
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
